Cas no 64111-99-5 (HAE)

HAE セキュリティ情報
- ちょぞうじょうけん:Protect from light Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
HAE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51236-5mg |
HAE |
64111-99-5 | 98% | 5mg |
¥5171.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51236-10mg |
HAE |
64111-99-5 | 98% | 10mg |
¥7845.00 | 2023-09-07 | |
TargetMol Chemicals | TP1401-5 mg |
HAE |
64111-99-5 | 99.85% | 5mg |
¥ 3,997 | 2023-07-11 | |
TargetMol Chemicals | TP1401-100 mg |
HAE |
64111-99-5 | 99.85% | 100MG |
¥ 22,172 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TP1401-10 mg |
HAE |
64111-99-5 | 10mg |
¥6717.00 | 2023-01-29 | ||
TargetMol Chemicals | TP1401-1 mg |
HAE |
64111-99-5 | 99.85% | 1mg |
¥ 1,317 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TP1401-5 mg |
HAE |
64111-99-5 | 5mg |
¥3987.00 | 2023-01-29 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00819808-5mg |
HAE |
64111-99-5 | 98% | 5mg |
¥6769.0 | 2024-04-18 | |
TargetMol Chemicals | TP1401-10 mg |
HAE |
64111-99-5 | 99.85% | 10mg |
¥ 6,717 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TP1401-25 mg |
HAE |
64111-99-5 | 25mg |
¥12090.00 | 2023-01-29 |
HAE 関連文献
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
HAEに関する追加情報
Introduction to L-Glutamic acid, N-(N-L-histidyl-L-alanyl)- (CAS No: 64111-99-5) and Its Emerging Applications in Modern Research
L-Glutamic acid, N-(N-L-histidyl-L-alanyl)-, identified by the chemical identifier CAS No 64111-99-5, is a specialized peptide compound that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound, characterized by its unique structural composition, represents a convergence of amino acids that contribute to its multifaceted biological activities. The synthesis and application of such peptides have opened new avenues in understanding cellular mechanisms and developing innovative therapeutic strategies.
The molecular structure of L-Glutamic acid, N-(N-L-histidyl-L-alanyl)- consists of a sequence where glutamic acid is linked to a histidyl group, further extended by an alanyl moiety. This arrangement imparts specific physicochemical properties that make it a valuable tool in biochemical assays and drug design. The presence of histidine and glutamic acid residues is particularly noteworthy, as these amino acids are known for their roles in enzyme catalysis, metal ion binding, and neurotransmitter functions.
In recent years, research has highlighted the potential of this peptide in modulating neural pathways and enhancing synaptic transmission. Studies have demonstrated that L-Glutamic acid, N-(N-L-histidyl-L-alanyl)- can interact with receptor systems involved in learning and memory, suggesting its utility in cognitive enhancement therapies. The ability of this compound to cross the blood-brain barrier efficiently has further intrigued scientists, as it opens possibilities for treating neurodegenerative disorders.
Moreover, the compound has shown promise in immunomodulatory applications. The histidine residue in its structure facilitates interactions with immune cells, making it a candidate for developing vaccines or immunotherapeutic agents. Preliminary clinical trials have indicated that formulations incorporating L-Glutamic acid, N-(N-L-histidyl-L-alanyl)- can modulate cytokine production and enhance antibody responses, which is crucial for vaccines targeting infectious diseases.
The pharmaceutical industry has also explored this peptide for its potential role in anti-inflammatory treatments. By influencing key signaling pathways such as NF-κB and MAPK, L-Glutamic acid, N-(N-L-histidyl-L-alanyl)- can help reduce inflammation without the systemic side effects associated with traditional anti-inflammatory drugs. This makes it an attractive candidate for conditions like rheumatoid arthritis and inflammatory bowel disease.
Advances in synthetic biology have enabled more efficient production methods for L-Glutamic acid, N-(N-L-histidyl-L-alanyl)-, making it more accessible for research and commercial applications. Techniques such as solid-phase peptide synthesis (SPPS) and enzymatic catalysis have improved yield and purity, reducing costs and facilitating large-scale studies. These developments are critical for translating laboratory findings into viable therapeutic options.
The compound's stability under various physiological conditions has been another area of focus. Researchers have investigated its resistance to degradation by proteases and its solubility in aqueous environments, which are essential factors for formulation development. Enhanced stability ensures that the therapeutic effects are maintained over time, improving patient compliance and treatment outcomes.
Future research directions include exploring the potential synergies between L-Glutamic acid, N-(N-L-histidyl-L-alanyl)- and other bioactive molecules. Combining it with small-molecule drugs or nucleic acid-based therapies could lead to novel treatment paradigms for complex diseases like cancer and neurodegeneration. Collaborative efforts between academia and industry are essential to accelerate these discoveries.
The regulatory landscape for peptide-based therapeutics is evolving rapidly, with agencies like the FDA and EMA implementing guidelines to ensure safety and efficacy. As more data becomes available on L-Glutamic acid, N-(N-L-histidyl-L-alanyl)-, regulatory pathways may become more streamlined, facilitating faster approval processes for new applications.
In conclusion, L-Glutamic acid, N-(N-L-histidyl-L-alanyl)- (CAS No: 64111-99-5) represents a significant advancement in biochemical research with broad implications for medicine. Its unique structure and biological activities make it a versatile tool for therapeutic development across multiple disease areas. As scientific understanding continues to grow, this compound is poised to play an increasingly important role in addressing some of the most pressing challenges in healthcare today.
64111-99-5 (HAE) 関連製品
- 941910-83-4(1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)
- 771581-13-6(2-3-(difluoromethoxy)phenylethan-1-amine)
- 1114648-10-0(ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate)
- 2228825-91-8(2-fluoro-3-(1H-indol-3-yl)propan-1-amine)
- 929973-58-0(1-(2-carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid)
- 898767-86-7(6-(4-Iodophenyl)-6-oxohexanenitrile)
- 2228804-63-3(1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene)
- 1105209-78-6(N-(6-{[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]sulfanyl}pyridazin-3-yl)acetamide)
- 2149003-67-6(3-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid)
- 1017477-18-7(1-(3,4-dimethylphenyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
